2-Amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile 2-Amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 149550-67-4
VCID: VC0420621
InChI: InChI=1S/C21H14N2O3/c22-10-16-19(13-6-8-17-18(9-13)25-11-24-17)15-7-5-12-3-1-2-4-14(12)20(15)26-21(16)23/h1-9,19H,11,23H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
Molecular Formula: C21H14N2O3
Molecular Weight: 342.3g/mol

2-Amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile

CAS No.: 149550-67-4

Main Products

VCID: VC0420621

Molecular Formula: C21H14N2O3

Molecular Weight: 342.3g/mol

2-Amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile - 149550-67-4

CAS No. 149550-67-4
Product Name 2-Amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile
Molecular Formula C21H14N2O3
Molecular Weight 342.3g/mol
IUPAC Name 2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile
Standard InChI InChI=1S/C21H14N2O3/c22-10-16-19(13-6-8-17-18(9-13)25-11-24-17)15-7-5-12-3-1-2-4-14(12)20(15)26-21(16)23/h1-9,19H,11,23H2
Standard InChIKey QEEUJPYNXNOABM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
PubChem Compound 2768486
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator